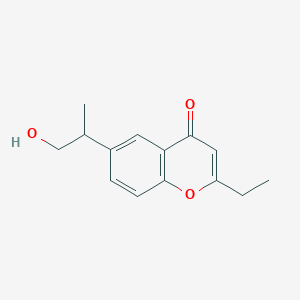
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylphenol with 1-hydroxypropan-2-one in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Acid or base catalyst such as sulfuric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Ethyl-6-(1-oxopropan-2-yl)-4H-1-benzopyran-4-one.
Reduction: Formation of 2-Ethyl-6-(1-hydroxypropan-2-yl)-4H-1-benzopyran-4-ol.
Substitution: Formation of halogenated derivatives of the benzopyran ring.
Scientific Research Applications
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the benzopyran ring can interact with cellular membranes, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-6-(1-hydroxypropan-2-yl)-4H-1-benzopyran-4-ol
- 2-Ethyl-6-(1-oxopropan-2-yl)-4H-1-benzopyran-4-one
- 2-Ethyl-6-(1-chloropropan-2-yl)-4H-1-benzopyran-4-one
Uniqueness
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
58282-54-5 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-ethyl-6-(1-hydroxypropan-2-yl)chromen-4-one |
InChI |
InChI=1S/C14H16O3/c1-3-11-7-13(16)12-6-10(9(2)8-15)4-5-14(12)17-11/h4-7,9,15H,3,8H2,1-2H3 |
InChI Key |
QONBZVGEMCBTOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=C(O1)C=CC(=C2)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















